molecular formula C22H23N3OS2 B15025236 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B15025236
M. Wt: 409.6 g/mol
InChI Key: MVIYZJJUAMDMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (CAS: 724779-49-1) is a dithiocarbamate derivative featuring a 2-methylindole moiety linked via a 2-oxoethyl group to a 4-phenylpiperazine carbodithioate scaffold .

Properties

Molecular Formula

C22H23N3OS2

Molecular Weight

409.6 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C22H23N3OS2/c1-16-21(18-9-5-6-10-19(18)23-16)20(26)15-28-22(27)25-13-11-24(12-14-25)17-7-3-2-4-8-17/h2-10,23H,11-15H2,1H3

InChI Key

MVIYZJJUAMDMOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the carbodithioate group. Common reagents and conditions used in these reactions may include:

    Indole Synthesis: Fischer indole synthesis using phenylhydrazine and acetone.

    Piperazine Introduction: N-alkylation of piperazine with an appropriate alkyl halide.

    Carbodithioate Formation: Reaction of the intermediate with carbon disulfide and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole moiety to an indole-2,3-dione.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution at the piperazine ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate would depend on its specific interactions with molecular targets. Potential molecular targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Piperazine Substituent Aromatic Group Melting Point (°C) Yield (%) Key References
Target Compound 4-Phenyl 2-Methylindole N/A N/A
2-{[4-((3-Bromophenyl)amino)quinazolin-6-yl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (8e) 4-Phenyl Quinazoline-3-bromophenyl 128–130 60
2-(9-Acridinylamino)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (4f) 4-Phenyl 9-Acridinylamino Oil 94.5
2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate 4-(4-Nitrophenyl) 2,3-Dioxoindoline N/A N/A
  • Impact of Piperazine Substitution: Phenyl vs. Bulkier Groups: Cyclohexyl (8d, 109–111°C ) or propyl (8c, 119–121°C ) substituents lower melting points compared to phenyl derivatives, likely due to reduced crystallinity.

Aromatic Group Modifications

The nature of the aromatic moiety (indole, quinazoline, acridine, or phenothiazine) dictates electronic properties and target affinity:

Compound Class Aromatic Group Biological Activity Key Features References
Target Compound 2-Methylindole Inferred antitumor activity Methyl group enhances steric bulk and metabolic stability.
Quinazoline Derivatives (8c–8f) Quinazoline EGFR inhibition Bromophenyl substitution improves kinase binding .
Acridine Derivatives (4f) 9-Acridinylamino Cholinesterase inhibition Planar acridine intercalates DNA/proteins .
Phenothiazine Derivatives (3i) 10H-Phenothiazine Antioxidant/anti-inflammatory Sulfur atom enhances radical scavenging .
  • Indole vs. Quinazoline : The indole’s NH group in the target compound may form hydrogen bonds absent in quinazoline derivatives, altering target selectivity .
  • Acridine vs. Phenothiazine: Acridine’s nitrogen atoms improve charge transfer interactions, while phenothiazine’s sulfur enhances redox activity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

  • Oily consistency in 4f indicates lower crystallinity due to the flexible acridinyl side chain.

Spectroscopic Signatures

  • IR Spectroscopy: All dithiocarbamates show C=S stretches near 1427–1227 cm⁻¹ . The target compound’s indole NH stretch (~3400 cm⁻¹) would distinguish it from non-indole analogs.
  • NMR Data :
    • Piperazine protons resonate at δ 2.25–3.83 ppm (aliphatic CH2) .
    • Indole protons in the target compound appear as singlets for CH3 (δ ~2.5 ppm) and multiplets for aromatic Hs (δ 7.0–7.6 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 2-methylindole derivative with a 4-phenylpiperazine carbodithioate precursor. Key steps include:

  • Indole Activation : React 2-methylindole with glyoxal under acidic conditions to form the 2-oxoethyl intermediate.
  • Piperazine Functionalization : Introduce the carbodithioate group to 4-phenylpiperazine using carbon disulfide in the presence of a base (e.g., NaOH) .
  • Coupling : Use a nucleophilic substitution or condensation reaction to link the indole and piperazine moieties. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) to enhance yield .
    • Data Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer :

  • X-ray Crystallography : Resolve single-crystal structures to confirm bond angles (e.g., C–S bond distances: ~1.65–1.70 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Spectroscopy : Use 1H^1H-NMR to verify indole NH (~12 ppm) and piperazine CH2_2 (~3.5 ppm). IR confirms carbodithioate C=S stretches (~1200–1250 cm1^{-1}) .
  • Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via esterase activity assays, comparing IC50_{50} values to acetazolamide controls .
  • Dose-Response Curves : Perform triplicate runs with positive/negative controls to minimize false positives .

Advanced Research Questions

Q. How can computational methods predict and rationalize this compound’s reactivity or binding modes?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for carbodithioate formation. Analyze Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to hCA II (PDB: 3KS3) using AutoDock Vina. Prioritize poses with carbodithioate sulfur interacting with Zn2+^{2+} in the active site .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force fields) to evaluate binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., replace 4-phenylpiperazine with 4-fluorophenyl) and correlate changes with activity. For example, electron-withdrawing groups on the phenyl ring may enhance hCA II inhibition by 20–30% .
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-nitrophenyl derivatives) to identify trends. Use Bayesian statistics to weight studies by sample size and assay robustness .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Q. How can thermodynamic stability and degradation pathways be characterized?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C for carbodithioates) under N2_2 atmosphere .
  • Forced Degradation Studies : Expose to accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolytic degradation via HPLC-MS; carbodithioates may hydrolyze to thioureas under acidic conditions .
  • Crystal Packing Analysis : Identify stabilizing interactions (e.g., π–π stacking between indole and phenyl groups) using Mercury software .

Q. What multi-step synthesis challenges arise, and how are intermediates characterized?

  • Methodological Answer :

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., 2-oxoethylindole) via low-temperature NMR (−40°C in CD3_3OD) .
  • Byproduct Identification : Use HRMS to detect sulfoxide byproducts from carbodithioate oxidation. Mitigate via inert atmosphere (Ar) and antioxidant additives (e.g., BHT) .
  • Scale-Up Considerations : Optimize solvent recycling (e.g., recover DMF via distillation) and catalyst loading (e.g., 0.5 mol% Pd for coupling steps) to reduce costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.